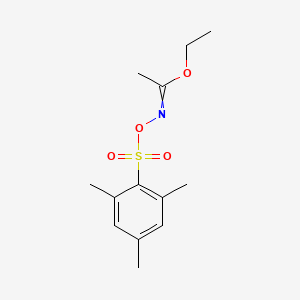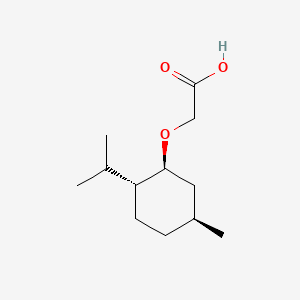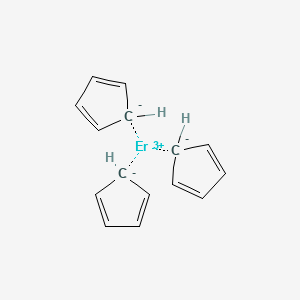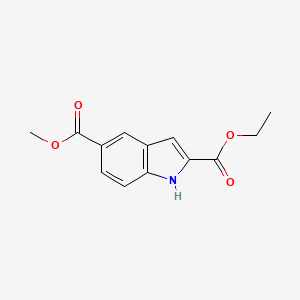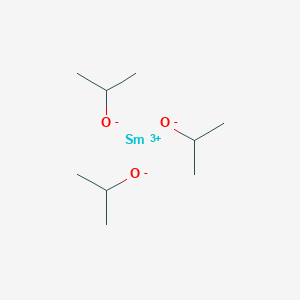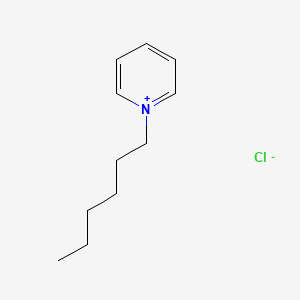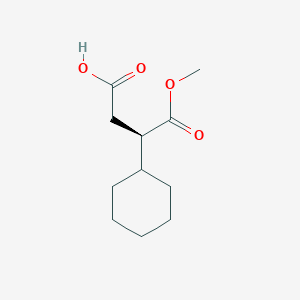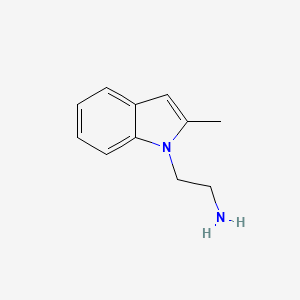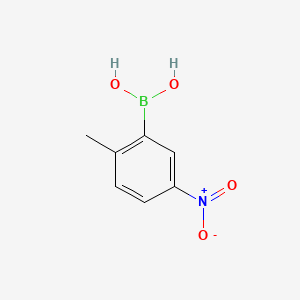
2-甲基-5-硝基苯基硼酸
描述
2-Methyl-5-nitrophenylboronic acid: is an organic compound with the chemical formula C7H8BNO4 . It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
科学研究应用
2-Methyl-5-nitrophenylboronic acid has several applications in scientific research:
Biology: The compound is used in the development of sensors and probes for detecting biological molecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and in various industrial processes.
作用机制
Target of Action
Boronic acids, including 2-methyl-5-nitrophenylboronic acid, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-Methyl-5-nitrophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes a coupling reaction with an electrophilic organic compound .
Biochemical Pathways
In general, suzuki-miyaura coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
The bioavailability of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their ability to form cyclic boronate esters under physiological conditions .
Result of Action
The compound’s role in suzuki-miyaura coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Methyl-5-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of Suzuki-Miyaura coupling reactions can be affected by factors such as the choice of solvent, the presence of a base, and the temperature of the reaction .
生化分析
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group found in many biological molecules such as sugars and certain amino acids . This property allows 2-Methyl-5-nitrophenylboronic acid to potentially interact with a wide range of biomolecules, influencing their function and behavior.
Cellular Effects
The specific effects of 2-Methyl-5-nitrophenylboronic acid on cells and cellular processes are currently unknown due to the lack of available research data. Boronic acids can influence cell function in various ways. For example, they can interfere with cell signaling pathways, affect gene expression, and alter cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-5-nitrophenylboronic acid is not well-understood due to the lack of specific research on this compound. Boronic acids can exert their effects at the molecular level through several mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitrophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 2-methyl-5-nitrobenzene with a boron-containing reagent under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 2-Methyl-5-nitrophenylboronic acid often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 2-Methyl-5-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Products vary based on the oxidizing agent.
Reduction: The major product is 2-methyl-5-aminophenylboronic acid.
Substitution: The major products are biaryl compounds formed through Suzuki-Miyaura coupling.
相似化合物的比较
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: 2-Methyl-5-nitrophenylboronic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in certain reactions compared to similar compounds .
属性
IUPAC Name |
(2-methyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJFQIRIDFXMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378512 | |
| Record name | 2-Methyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100960-11-0 | |
| Record name | 2-Methyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


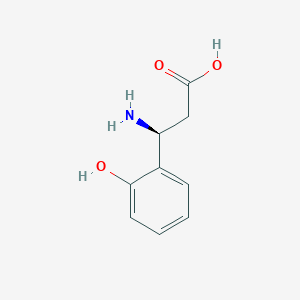
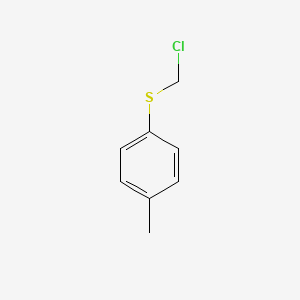
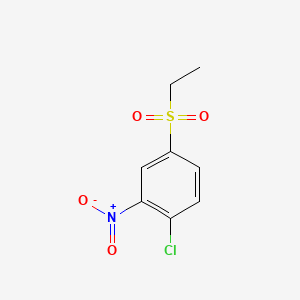
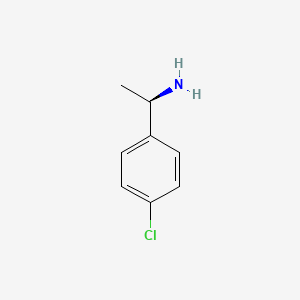
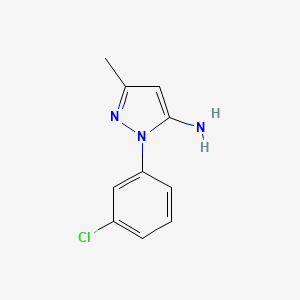
![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)
